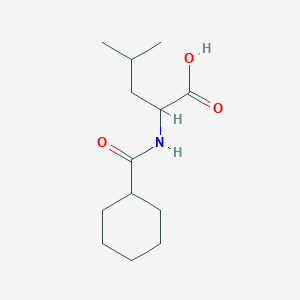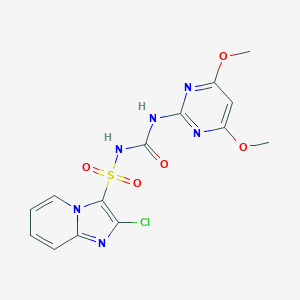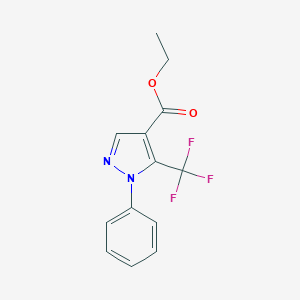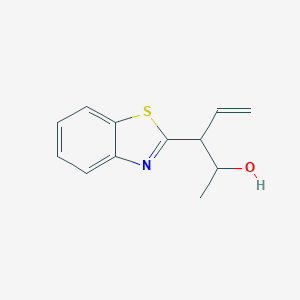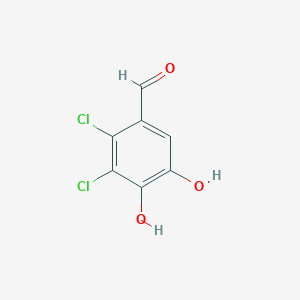
2,3-Dichloro-4,5-dihydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4,5-dihydroxybenzaldehyde (DCDHB) is a chemical compound that has been the subject of extensive research in recent years. It is a synthetic derivative of the natural compound hydroquinone, which is commonly found in plants and animals. DCDHB has been found to have a number of potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
The mechanism of action of 2,3-Dichloro-4,5-dihydroxybenzaldehyde is not fully understood, but it is thought to act as a pro-oxidant in cells. This means that it is able to generate ROS, which can cause damage to cellular components such as DNA, proteins, and lipids. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has also been found to inhibit the activity of certain enzymes that are involved in the detoxification of ROS.
生化和生理效应
2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to have a number of biochemical and physiological effects in cells. It has been shown to induce apoptosis (programmed cell death) in a number of different cell types, including cancer cells. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has also been found to inhibit the growth and proliferation of cancer cells in vitro.
实验室实验的优点和局限性
One of the primary advantages of using 2,3-Dichloro-4,5-dihydroxybenzaldehyde in lab experiments is its ability to mimic the effects of ROS in cells. This allows researchers to study the effects of oxidative stress on cellular function in a controlled environment. However, one of the limitations of using 2,3-Dichloro-4,5-dihydroxybenzaldehyde is its potential toxicity. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to be cytotoxic (toxic to cells) at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on 2,3-Dichloro-4,5-dihydroxybenzaldehyde. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the development of new tools for studying the mechanisms of oxidative stress in cells. Additionally, there is potential for the development of new diagnostic tools based on the biochemical and physiological effects of 2,3-Dichloro-4,5-dihydroxybenzaldehyde in cells.
科学研究应用
2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to have a number of potential applications in scientific research. One of its primary uses is as a tool for studying the mechanisms of oxidative stress in cells. 2,3-Dichloro-4,5-dihydroxybenzaldehyde is able to mimic the effects of reactive oxygen species (ROS) in cells, allowing researchers to study the effects of oxidative stress on cellular function.
属性
CAS 编号 |
125001-04-9 |
|---|---|
产品名称 |
2,3-Dichloro-4,5-dihydroxybenzaldehyde |
分子式 |
C7H4Cl2O3 |
分子量 |
207.01 g/mol |
IUPAC 名称 |
2,3-dichloro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |
InChI 键 |
DRELBLKEYWKKNI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
规范 SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
同义词 |
Benzaldehyde, 2,3-dichloro-4,5-dihydroxy- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

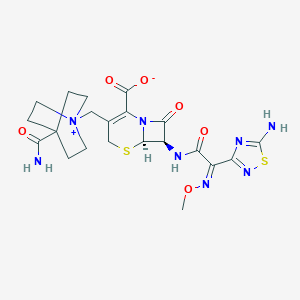
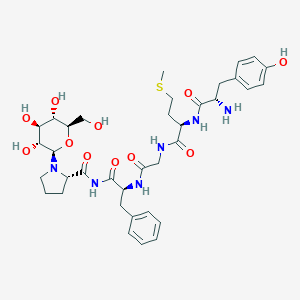
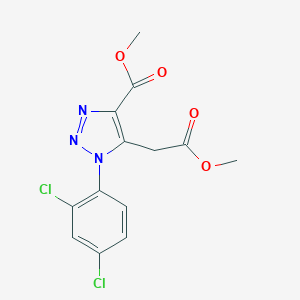
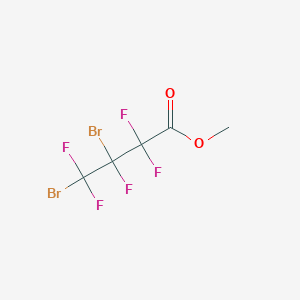
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
